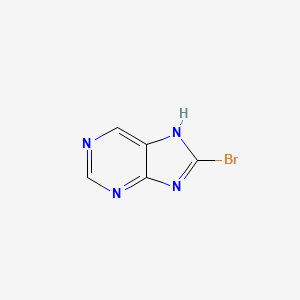

8-Bromo-7H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-7H-purine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

8-Bromo-7H-purine has been studied for its antiviral properties, particularly against viruses such as Hepatitis B Virus (HBV). Research indicates that it acts as a nucleoside analogue, inhibiting viral replication by interfering with nucleic acid synthesis.

Case Study : A study demonstrated that modified purines, including 8-bromo derivatives, exhibited significant antiviral activity against HBV in vitro, suggesting potential for further development as antiviral agents .

Anticancer Properties

The compound has also shown promise in cancer research. Its structural similarity to natural purines allows it to interact with nucleic acids, potentially leading to cytotoxic effects on cancer cells.

Case Study : A series of experiments evaluated the anticancer effects of this compound derivatives on various cancer cell lines. Results indicated that certain derivatives induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Radiolabeling Applications

This compound serves as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET) imaging. Specifically, it can be converted into 6-bromo-7-[^11C]methylpurine ([^11C]BMP), which is utilized to study multidrug resistance-associated protein (MRP1) activity in tissues.

Synthesis Process :

- Radiosynthesis : [^11C]BMP is synthesized via regioselective methylation of this compound with [^11C]methyl iodide or triflate.

- Yield and Purity : The process yields high radiochemical purity (>99%) and molar activity suitable for clinical applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 5.2 | |

| Modified Derivative A | Anticancer | 10.4 | |

| [^11C]BMP | Imaging Agent | N/A |

Table 2: Synthesis Conditions

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation | NBS | Room Temperature | 85 |

| Methylation | [^11C]methyl iodide | 70 °C | 20.5 |

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 8th position undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Substitution reactions are facilitated by the electron-withdrawing effect of the bromine atom, enhancing nucleophilic attack .

Oxidation and Reduction Reactions

While less common than substitution, oxidation and reduction can occur under specific conditions:

-

Oxidation : Agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) may oxidize the purine ring, though selectivity depends on the steric and electronic environment.

-

Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups, though the bromine atom itself is typically inert under these conditions.

Hydrolysis Reactions

Hydrolysis of 8-Bromo-7H-purine occurs under acidic or basic conditions, leading to ring cleavage or functional group modifications:

-

Acidic conditions : Partial hydrolysis may yield derivatives with altered oxygenation patterns.

-

Basic conditions : Complete hydrolysis can break the purine ring, generating smaller fragments.

Mechanism Insights

The bromine atom at C8 influences reactivity through:

-

Electronic effects : Enhances nucleophilic substitution by stabilizing transition states .

-

Steric hindrance : Substitution at C8 may alter interactions with enzymes or receptors, as observed in studies on purine N7 substitutions .

Comparative Analysis with Similar Compounds

| Compound | Key Difference | Reactivity | Reference |

|---|---|---|---|

| 3-Methylxanthine | Lacks bromine at C8 | Lower nucleophilic substitution rate | |

| 8-Bromoxanthine | No methyl group at C3 | Similar substitution reactivity | |

| Caffeine | Additional methyl groups at C1/C7 | Reduced bromine reactivity due to steric hindrance |

Research Findings and Case Studies

-

Antimicrobial activity : Brominated purines exhibit broad-spectrum inhibition against pathogens like Staphylococcus aureus.

-

Phosphodiesterase inhibition : IC₅₀ values as low as 2.44 µM highlight therapeutic potential.

-

Enzyme interaction studies : Bromine substitution modulates binding affinity in ribozyme interactions, as demonstrated by N7 mutagenesis experiments .

Eigenschaften

CAS-Nummer |

27610-62-4 |

|---|---|

Molekularformel |

C5H3BrN4 |

Molekulargewicht |

199.01 g/mol |

IUPAC-Name |

8-bromo-7H-purine |

InChI |

InChI=1S/C5H3BrN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

InChI-Schlüssel |

CVSGHIRICCUQKF-UHFFFAOYSA-N |

SMILES |

C1=C2C(=NC=N1)N=C(N2)Br |

Kanonische SMILES |

C1=C2C(=NC=N1)N=C(N2)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.